(1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine
Description
Properties
IUPAC Name |
(1-ethylbenzotriazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-2-13-9-4-3-7(6-10)5-8(9)11-12-13/h3-5H,2,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECWTAOOADBZRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine is a member of the triazole family, known for its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 1H-benzo[d][1,2,3]triazole precursors with ethyl amines under controlled conditions. The following table summarizes a typical synthetic route:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | 1H-benzo[d][1,2,3]triazole + Ethyl amine | 81% |
| 2 | Reaction in THF at room temperature for 4 hours | - |
Antiproliferative Effects
Research has shown that related compounds in the benzotriazole family exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported that certain benzotriazoles demonstrated IC(50) values ranging from 1.2 to 2.4 nM against human cancer cells, comparable to the standard drug doxorubicin . This suggests that this compound may also possess similar anticancer properties.
Enzyme Inhibition
Another important aspect of the biological activity of this compound is its potential as an enzyme inhibitor. For example:
- Histone Deacetylase Inhibition : Some derivatives have shown IC(50) values around 9.4 μM , indicating their ability to inhibit histone deacetylases, which are crucial in cancer progression .
- Cholinesterase Inhibition : Compounds containing the triazole moiety have been evaluated for their interaction with acetylcholinesterase (AChE), showing promising results in enhancing cognitive function .
Case Studies and Research Findings
Several studies have documented the biological implications of triazole derivatives:
- Cancer Treatment : A study highlighted that a derivative of benzotriazole exhibited notable activity against cancer cell lines with mechanisms involving apoptosis and cell cycle arrest .
- Neuroprotective Effects : Research indicates that some triazole compounds can act as neuroprotective agents by inhibiting AChE, thus potentially benefiting conditions like Alzheimer's disease .
- Synthetic Versatility : The versatility in synthesizing various substituted triazoles allows for the exploration of their biological activities across a range of therapeutic areas including oncology and neurology .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has shown that benzo[d][1,2,3]triazole derivatives exhibit potential anticancer activity. For instance, compounds containing the triazole moiety have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies indicate that modifications to the triazole ring can enhance cytotoxicity against specific cancer cell lines, making them promising candidates for further development .
Antimicrobial Activity
The antimicrobial properties of (1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine have also been investigated. The compound has shown effectiveness against various bacterial strains and fungi, suggesting its potential use as an antibiotic or antifungal agent. The mechanism of action is believed to involve disruption of microbial cell wall synthesis .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of triazole derivatives. The compound may play a role in protecting neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases. This suggests a potential application in treating conditions like Alzheimer's disease .
Agriculture
Pesticidal Applications
The unique chemical structure of this compound has led to its exploration as a pesticide. Its ability to inhibit specific enzymes in pests can make it an effective biopesticide. Field trials have indicated promising results in controlling pest populations while being less harmful to beneficial insects compared to traditional pesticides .
Plant Growth Regulation
There is emerging evidence that triazole compounds can act as plant growth regulators. They may enhance growth rates and improve resistance to environmental stressors such as drought and salinity. This application could be particularly beneficial in sustainable agriculture practices .
Material Science
Polymer Chemistry
In material science, derivatives of benzo[d][1,2,3]triazole are being explored for their use in polymer chemistry. They can serve as additives to improve the thermal stability and mechanical properties of polymers. Their incorporation into polymer matrices has shown enhanced performance characteristics under various environmental conditions .
Sensors and Electronics
The electronic properties of triazole compounds make them suitable for applications in sensors and electronic devices. Research is ongoing into their use in organic light-emitting diodes (OLEDs) and photovoltaic cells due to their favorable charge transport properties .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer | MDPI (2022) | Demonstrated cytotoxic effects on specific cancer cell lines. |
| Antimicrobial | ACS Omega (2022) | Effective against multiple bacterial strains; potential for antibiotic use. |
| Pesticidal | De Gruyter (2022) | Controlled pest populations effectively with reduced environmental impact. |
| Plant Growth Regulation | PubChem (2022) | Enhanced growth rates observed under stress conditions. |
| Polymer Chemistry | BLD Pharm (2024) | Improved thermal stability in polymer composites noted. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazole Core
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Methyl vs. Ethyl Substitution : Replacing the ethyl group with a methyl group (as in the hydrochloride derivative) reduces steric bulk and may alter solubility due to the ionic nature of the hydrochloride salt .
- Aryl vs. Alkyl Substituents : Aryl-substituted analogs (e.g., phenyl) exhibit antimicrobial activity, suggesting that hydrophobic interactions with microbial targets are critical. The ethyl group in the target compound may balance lipophilicity and steric effects for optimized bioactivity .
Triazole Isomerism and Electronic Effects
- 1,2,3-Triazole vs. 1,2,4-Triazole : The 1,2,3-triazole core in the target compound has adjacent nitrogen atoms, enabling stronger hydrogen bonding compared to the 1,2,4-triazole isomer (e.g., 2-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine). This difference influences reactivity in cycloaddition reactions and interactions with biological targets .
Table 2: Antitumor Activity of Selected Triazole Derivatives
| Compound | Structure | IC₅₀ (HepG2) | IC₅₀ (MCF-7) | Evidence ID |
|---|---|---|---|---|
| 9b | 1,3,4-Thiadiazole derivative | 2.94 µM | Not reported | |
| 12a | Thiazole derivative | 1.19 µM | 3.4 µM |
Insights :
- While direct data for (1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine are unavailable, analogs with similar substituents (e.g., thiadiazole and thiazole derivatives) demonstrate potent antitumor activity. The ethyl group may enhance membrane permeability, while the methanamine could facilitate target binding via hydrogen bonding .
Preparation Methods
Synthesis of 1H-benzo[d]triazol-5-yl)methanol
- Starting Material: Methyl 1H-benzo[d]triazole-5-carboxylate
- Reagents and Conditions: Lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) at room temperature (20°C) for 4 hours.
- Procedure: LiAlH4 (0.316 g, 7.90 mmol) is suspended in THF (15 mL). The methyl ester (1.0 g, 5.64 mmol) is added portion-wise over 10 minutes. The reaction mixture is stirred for 4 hours, then quenched with ethyl acetate and poured into ice water. Acidification to pH 3 with 10% H2SO4 is performed, followed by extraction with ethyl acetate.
- Yield: 81%
- Characterization: 1H NMR shows signals consistent with the methanol group; MS ESI confirms molecular ion at 150.0 [M+H]+.
This step effectively reduces the ester to the corresponding primary alcohol at the 5-position of the benzo[d]triazole ring.
Conversion to 5-(chloromethyl)-1H-benzo[d]triazole
- Starting Material: (1H-benzo[d]triazol-5-yl)methanol
- Reagents and Conditions: Thionyl chloride (SOCl2) in toluene at room temperature or slightly elevated temperature for 5 hours.
- Procedure: SOCl2 (0.36 mol) is slowly added to a solution of the methanol derivative (0.026 mol) in toluene (100 mL). The mixture is stirred vigorously for 5 hours. The resulting solid is filtered and washed with hexanes.
- Yield: Approximately 70%
- Characterization: 1H NMR shows a singlet for the chloromethyl group at δ ~4.79 ppm; melting point around 162-163 °C.
This step converts the primary alcohol to a chloromethyl group, which is a suitable leaving group for subsequent nucleophilic substitution.
N-ethylation of the benzo[d]triazole ring
- Starting Material: 5-(chloromethyl)-1H-benzo[d]triazole
- Reagents and Conditions: Ethylating agents such as ethyl iodide or ethyl bromide under basic conditions or heating with ethylamine derivatives.
- Procedure: While direct literature on N-ethylation of this exact compound is limited, analogous benzo[d]triazole derivatives are alkylated by heating with alkyl halides or via nucleophilic substitution.
- Expected Outcome: Formation of 1-ethyl-5-(chloromethyl)-1H-benzo[d]triazole intermediate.
This step introduces the ethyl group at the N-1 position, a key modification for the target compound.
Amination to form (1-ethyl-1H-benzo[d]triazol-5-yl)methanamine
- Starting Material: 1-ethyl-5-(chloromethyl)-1H-benzo[d]triazole
- Reagents and Conditions: Ammonia or primary amines under nucleophilic substitution conditions.
- Procedure: The chloromethyl intermediate undergoes nucleophilic substitution with ammonia or an amine source to replace the chlorine with an amino group, yielding the methanamine derivative.
- Yield and Purification: Typically purified by extraction and chromatography; yields depend on reaction conditions.
This final step installs the methanamine functionality at the 5-position, completing the synthesis of the target compound.
Summary Table of Key Preparation Steps
Research Findings and Notes
- Reduction Step: LiAlH4 is a common and effective reducing agent for esters to alcohols, providing high yields and clean conversions in THF solvent.
- Halogenation: Thionyl chloride is widely used for converting primary alcohols to chlorides, with good yields and straightforward workup.
- N-alkylation: N-alkylation on benzo[d]triazoles typically requires careful control to avoid over-alkylation or side reactions; literature suggests heating with alkyl halides is effective.
- Amination: Nucleophilic substitution of benzylic chlorides with ammonia is a standard method to introduce aminomethyl groups, though reaction conditions may require optimization to maximize yield and purity.
- Purification: Extraction, acid-base washes, and chromatographic purification are standard for isolating pure intermediates and the final product.
- Spectroscopic Characterization: 1H NMR, 13C NMR, and mass spectrometry are essential for confirming structure at each stage.
Q & A
Q. What are the established synthetic routes for (1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via alkylation of a benzotriazole precursor. A common approach involves reacting 5-(halomethyl)-1H-benzotriazole with ethylamine under alkaline conditions (e.g., K₂CO₃ in DMF). Optimization strategies include:
- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
- Continuous flow reactors : Improve mixing and scalability for industrial-grade synthesis .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Identifies ethyl (–CH₂CH₃) and methanamine (–CH₂NH₂) substituents. The benzotriazole ring protons resonate at δ 7.5–8.5 ppm .
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ = 191.09) .
- Crystallography : Single-crystal X-ray diffraction with SHELXL refinement resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding with the triazole N-atoms) .
Advanced Research Questions
Q. What experimental strategies are effective for evaluating the biological activity of this compound?
- Methodological Answer :
- Antimicrobial assays : Use agar diffusion (e.g., against S. aureus or C. albicans) with zone-of-inhibition measurements. Standardize inoculum density and incubation conditions (e.g., 37°C, 24 hrs) .
- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values. Include positive controls (e.g., cisplatin) .
- Docking studies : Perform molecular docking (AutoDock Vina) against target proteins (e.g., Keap1 or microbial enzymes) to predict binding affinities and interaction modes .
Q. How can computational methods like DFT and molecular dynamics elucidate the reactivity of this compound?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential surfaces, and charge distribution .
- Molecular dynamics (MD) : Simulate solvation effects (e.g., in water or DMSO) using GROMACS to study conformational stability and ligand-protein binding over 100-ns trajectories .
- ADMET prediction : Use SwissADME or ADMETLab to estimate pharmacokinetic properties (e.g., logP, bioavailability) .
Q. How should researchers address contradictions in reported bioactivity data for benzotriazole derivatives?
- Methodological Answer :
- Replicate assays : Standardize protocols (e.g., CLSI guidelines) and validate compound purity via HPLC (>98%) .
- Statistical analysis : Apply ANOVA to identify significant variables (e.g., concentration, solvent) .
- Meta-analysis : Aggregate literature data to identify trends or outliers, contextualizing results within broader biological mechanisms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
